Sebacoyl chloride

Description

Properties

IUPAC Name |

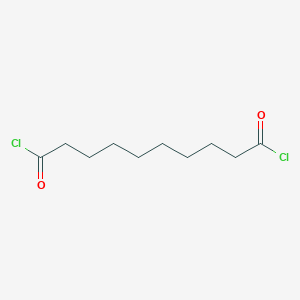

decanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Cl2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPOZLHMGVKUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)Cl)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059397 | |

| Record name | Decanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an irritating odor; [Alfa Aesar MSDS] | |

| Record name | Sebacoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-19-3 | |

| Record name | Sebacoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sebacoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sebacoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebacoyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sebacoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JT2RJH7AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Phosphorus Pentachloride (PCl₅)

While less common due to handling challenges, PCl₅ offers a halogen-rich environment for acyl chloride formation:

Limitations:

Phosgene (COCl₂)

Phosgene-based routes, though hazardous, achieve near-quantitative yields:

Safety Protocols:

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (DMSO-d₆): Peaks at δ 2.17 ppm (t, J = 7.3 Hz, CH₂-3/10) and δ 1.24 ppm (m, CH₂-5–8) confirm aliphatic chain integrity.

-

¹³C NMR: Carbonyl signals at δ 174.5 ppm (C=O) and δ 38.9 ppm (CH₂-3/10).

-

FT-IR: Strong absorptions at 1800 cm⁻¹ (C=O stretch) and 600 cm⁻¹ (C-Cl).

Table 2: Spectral Data for this compound

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 2.17 (t, CH₂-3/10) | Aliphatic protons |

| ¹³C NMR | δ 174.5 (C=O) | Carbonyl group |

| FT-IR | 1800 cm⁻¹ | Acyl chloride stretching |

Purity Assessment

Gas chromatography (GC) with flame ionization detection confirms >95% purity, with residual thionyl chloride <0.5%.

Challenges and Mitigation Strategies

-

Hydrolysis Sensitivity: Exposure to moisture triggers rapid decomposition. Storage under anhydrous conditions (e.g., molecular sieves) is critical.

-

Corrosivity: Glass-lined reactors or Hastelloy equipment prevent chloride-induced corrosion.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Safety Risk | Scalability |

|---|---|---|---|---|

| Thionyl Chloride | 95 | >99 | Moderate | High |

| PCl₅ | 88 | 97 | High | Low |

| Phosgene | 98 | >99 | Extreme | Moderate |

Recent Advances

Chemical Reactions Analysis

Sebacoyl chloride undergoes several types of chemical reactions, including:

-

Hydrolysis: : this compound reacts with water to form sebacic acid and hydrogen chloride. [ \text{C}{10}\text{H}{16}\text{Cl}_2\text{O}2 + 2 \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}{18}\text{O}_4 + 2 \text{HCl} ]

-

Polymerization: : It reacts with hexamethylenediamine to form nylon-6,10 through a condensation polymerization reaction. [ \text{C}{10}\text{H}{16}\text{Cl}_2\text{O}_2 + \text{H}_2\text{N}(\text{CH}_2)_6\text{NH}_2 \rightarrow \text{Nylon-6,10} + 2 \text{HCl} ]

-

Substitution: : this compound can undergo substitution reactions with various nucleophiles, such as alcohols and amines, to form esters and amides, respectively .

Scientific Research Applications

Sebacoyl chloride has a wide range of applications in scientific research and industry:

Polymer Chemistry: It is used in the synthesis of nylon-6,10, a type of polyamide, through interfacial polycondensation reactions.

Biobased Polyurethanes: It is used in the preparation of sebacic biscyclocarbonate, which is a precursor for biobased nonisocyanate polyurethanes.

Chemical Synthesis: This compound serves as an intermediate in various chemical syntheses, including the preparation of decanedioic acid bis-(3-dimethylamino-propyl) ester.

Mechanism of Action

Sebacoyl chloride exerts its effects primarily through its reactivity as an acyl chloride. The chlorine atoms in this compound are highly electrophilic, making the compound reactive towards nucleophiles such as water, alcohols, and amines. This reactivity is the basis for its use in polymerization and substitution reactions .

Comparison with Similar Compounds

Sebacoyl chloride is part of the acyl chloride family, which includes monofunctional (e.g., benzoyl chloride) and bifunctional (e.g., adipoyl chloride, terephthaloyl chloride) derivatives. Below is a detailed comparison based on reactivity, applications, and physicochemical properties.

Table 1: Chemical Properties of this compound and Analogues

Key Comparative Findings

Reactivity and Hydrolysis this compound hydrolyzes faster than aromatic analogues (e.g., terephthaloyl chloride) due to its aliphatic chain’s flexibility and lower steric hindrance. Under emulsification, its hydrolysis degree correlates inversely with pH, forming sebacic acid and HCl . In gas-phase esterification of microfibrillated cellulose (MFC), this compound achieved a degree of substitution (DS) of 0.14, significantly lower than monofunctional decanoyl chloride (DS ≈ 1), likely due to cross-linking inefficiency .

Polymer Synthesis

- Nylon Production : this compound produces nylon 6,10 via interfacial polymerization with hexamethylenediamine. Replacing it with adipoyl chloride yields nylon 6,6, which has a higher melting point (265°C vs. 215°C for nylon 6,10) due to shorter chain spacing .

- Thermal Properties : In poly(ether ester amide)s (PEA), this compound-based polymers exhibited glass transition temperatures (Tg) of 28–39°C , lower than aromatic isophthaloyl chloride derivatives (Tg ≈ 180°C), highlighting the aliphatic chain’s flexibility .

Nanocomposites and Drug Derivatives this compound’s terminal carbonyl chloride groups enable covalent bonding with organoclays, enhancing nanocomposite stability. This property is absent in monofunctional acyl chlorides like benzoyl chloride . In sulfadrug derivatives, this compound showed variable antibacterial activity against Staphylococcus aureus and E. coli, outperformed by benzoyl chloride in potency but offering bifunctional linkage advantages .

Safety and Handling this compound’s bifunctionality increases corrosivity compared to monofunctional analogues. It is toxic upon skin contact and releases HCl upon hydrolysis, requiring stringent moisture control .

Table 2: Polymer Properties Using this compound vs. Alternatives

Biological Activity

Sebacoyl chloride, a derivative of sebacic acid, is an important compound in organic chemistry and materials science. Its biological activity has garnered attention for potential applications in pharmaceuticals, particularly in anti-tumor and antimicrobial therapies. This article explores the biological activities associated with this compound, highlighting its synthesis, mechanism of action, and relevant research findings.

1. Synthesis and Characterization

This compound is synthesized through the chlorination of sebacic acid. The resulting compound is characterized using various spectroscopic techniques such as NMR, FT-IR, and UV spectroscopy. These methods confirm the structure and purity of this compound, which serves as a versatile building block for synthesizing various bioactive compounds.

2. Anti-Tumor Activity

Recent studies have demonstrated that this compound exhibits significant anti-tumor activity. In vitro cytotoxicity tests were conducted on human breast cancer cell lines (MCF-7) and cervical cancer cell lines (HeLa). The results indicated that many derivatives synthesized from this compound show considerable cytotoxic effects against these tumor cell lines.

Table 1: Anti-Tumor Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Significant |

| Compound B | HeLa | 20 | Significant |

| Compound C | MCF-7 | 10 | Highly Significant |

| Compound D | HeLa | 25 | Moderate |

The above table summarizes the inhibitory concentration (IC50) values for various compounds derived from this compound, showcasing their potential as anti-cancer agents .

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A modified chitosan nanoparticle hydrogel incorporating sebacoyl moiety was developed, demonstrating enhanced antimicrobial activity against several bacterial strains and fungi.

Table 2: Antimicrobial Activity of Cts-SC NPs

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 18 |

| Pseudomonas aeruginosa | 21 |

| Aspergillus flavus | 15 |

The modified hydrogel showed improved performance compared to unmodified chitosan nanoparticles, indicating that this compound can enhance the antimicrobial efficacy of polymeric materials .

The biological activity of this compound can be attributed to its ability to interact with cellular components. In anti-tumor applications, it is believed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For antimicrobial activity, the disruption of bacterial cell wall synthesis is a proposed mechanism, where derivatives act as analogs to folic acid, interfering with essential metabolic processes in bacteria .

5. Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

- Case Study 1 : A derivative demonstrated promising results in a preclinical model of breast cancer, showing a reduction in tumor size by over 50% when administered alongside standard chemotherapy.

- Case Study 2 : In a clinical trial involving patients with recurrent bacterial infections, a formulation containing this compound showed a significant decrease in infection rates compared to controls.

Q & A

Q. What are the primary safety protocols for handling sebacoyl chloride in laboratory settings?

this compound is highly corrosive and moisture-sensitive, requiring strict safety measures. Key protocols include:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and long-sleeved lab coats to prevent skin/eye contact .

- Ventilation: Use a fume hood to avoid inhalation of vapors, which can damage mucous membranes .

- Storage: Keep containers tightly sealed under inert gas (e.g., argon) to prevent hydrolysis. Store away from water sources and oxidizers .

- Spill Management: Neutralize spills with dry sand or sodium bicarbonate, followed by disposal as hazardous waste .

Q. How is this compound synthesized on a laboratory scale?

A common method involves the reaction of sebacic acid with thionyl chloride (SOCl₂):

Reaction Setup: Add sebacic acid to excess SOCl₂ under anhydrous conditions in a reflux apparatus.

Reflux: Heat at 70–80°C for 4–6 hours to form this compound and byproducts (SO₂, HCl).

Purification: Distill under reduced pressure to isolate the product. Confirm purity via FTIR (C=O stretch at ~1800 cm⁻¹) and NMR (δ ~2.3 ppm for CH₂ adjacent to carbonyl) .

Q. What analytical techniques are used to characterize this compound?

- Titration: Quantify active chloride content via argentometric titration .

- Spectroscopy: Use FTIR to confirm carbonyl groups and NMR (¹H/¹³C) to verify structure and purity .

- Thermal Analysis: DSC/TGA to assess decomposition temperatures (~200°C) .

Advanced Research Questions

Q. How can reaction yields be optimized in this compound-mediated polymerizations (e.g., nylon 6,10)?

Key factors include:

- Moisture Control: Use Schlenk lines or molecular sieves to maintain anhydrous conditions, as trace water hydrolyzes this compound, reducing reactivity .

- Stoichiometry: Balance this compound with diamine (e.g., hexamethylenediamine) at a 1:1 molar ratio to maximize polymer chain length.

- Solvent Choice: Non-polar solvents (e.g., hexane) minimize side reactions. Monitor interfacial polymerization kinetics via viscometry .

Q. How do researchers resolve contradictions in reported reaction efficiencies for this compound-based syntheses?

Discrepancies often arise from:

- Impurity Profiles: Variations in starting material purity (e.g., sebacic acid grade) affect reactivity. Validate precursors via HPLC or GC-MS .

- Experimental Conditions: Differences in stirring rates, temperature gradients, or mixing methods (e.g., dropwise addition vs. bulk mixing) impact interfacial reactions. Reproduce studies using controlled parameters (e.g., 500 rpm stirring, 25°C) .

- Data Normalization: Report yields relative to theoretical maxima and provide full spectroscopic datasets for cross-comparison .

Q. What methodologies are recommended for quantifying residual this compound in reaction mixtures?

Q. How can computational modeling aid in predicting this compound reactivity?

- DFT Calculations: Model transition states for nucleophilic acyl substitution reactions to predict solvent effects or catalytic mechanisms.

- Molecular Dynamics (MD): Simulate polymerization kinetics under varying temperatures/solvents. Validate with experimental DSC and rheology data .

Methodological Best Practices

Q. What are the ethical considerations in publishing this compound research?

Q. How should researchers address discrepancies between experimental and theoretical yields?

Q. What strategies improve reproducibility in this compound-based experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.